2,4-Dibromothiophene

描述

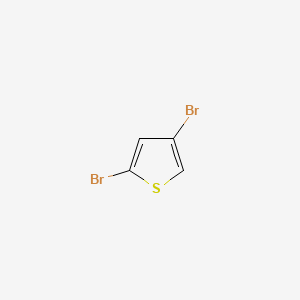

2,4-Dibromothiophene is an organobromine compound with the molecular formula C4H2Br2S. It is a derivative of thiophene, where two bromine atoms are substituted at the 2nd and 4th positions of the thiophene ring. This compound is widely used in organic synthesis and serves as a key intermediate in the production of various pharmaceuticals, agrochemicals, and materials for organic electronics .

准备方法

Synthetic Routes and Reaction Conditions: 2,4-Dibromothiophene can be synthesized through several methods. One common approach involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may include the use of solvents like dichloromethane or acetonitrile to facilitate the reaction and enhance the solubility of reactants .

化学反应分析

Types of Reactions: 2,4-Dibromothiophene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to yield thiophene derivatives with fewer bromine atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate are commonly used under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or zinc in acetic acid are used.

Major Products:

- Substitution reactions yield various substituted thiophenes.

- Oxidation produces sulfoxides and sulfones.

- Reduction results in debrominated thiophene derivatives .

科学研究应用

Organic Synthesis

1.1 Suzuki Coupling Reactions

One of the primary applications of 2,4-dibromothiophene is in Suzuki coupling reactions, where it serves as a key intermediate for synthesizing more complex organic molecules. Research indicates that this compound can undergo double couplings effectively when reacted with boronic acids under mild conditions. This method allows for the formation of various biaryl compounds, which are significant in pharmaceuticals and materials science .

1.2 Halogen Dance Reaction

The halogen dance reaction is another notable application where this compound is produced from 2,5-dibromothiophene. This reaction showcases regioselectivity and high yields, making it a valuable method for synthesizing this compound . The ability to selectively functionalize thiophenes enhances their utility in creating tailored materials for specific applications.

Materials Science

2.1 Copolymerization

This compound is utilized in copolymerization processes to create new polymeric materials. For instance, copolymerization with 2,5-dibromothiophene results in polymers with unique electrical and optical properties suitable for electronic applications such as organic photovoltaics and field-effect transistors . These polymers exhibit improved charge transport properties due to the presence of thiophene units.

Table 1: Properties of Copolymers Derived from this compound

| Property | Value | Application |

|---|---|---|

| Conductivity | High | Organic electronics |

| Thermal Stability | Moderate | Flexible electronics |

| Optical Absorption | Tunable | Photovoltaics |

3.1 Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of derivatives synthesized from this compound. For example, chalcones derived from this compound have shown promising antibacterial effects against various pathogens . This opens avenues for developing new antimicrobial agents based on the structural framework provided by dibromothiophenes.

3.2 Nanoparticle Synthesis

Another innovative application involves the use of this compound in the synthesis of polyphenol-containing nanoparticles. These nanoparticles exhibit antioxidant properties and have been explored for drug delivery systems and therapeutic applications . The incorporation of dibromothiophenes into nanoparticle formulations enhances their stability and bioactivity.

Case Studies

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the efficiency of using this compound in Suzuki couplings to synthesize biaryl compounds with potential pharmaceutical applications. The optimized reaction conditions yielded high product purity and efficiency, showcasing its utility in medicinal chemistry .

Case Study 2: Development of Conductive Polymers

Research into conductive polymers has revealed that copolymers containing this compound exhibit superior electrical properties compared to their counterparts without thiophene units. These findings suggest that incorporating dibromothiophenes can significantly enhance the performance of materials used in organic electronics .

作用机制

The mechanism by which 2,4-Dibromothiophene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the thiophene ring. In oxidation reactions, the sulfur atom in the thiophene ring is the primary site of attack, leading to the formation of sulfoxides or sulfones . The molecular targets and pathways involved vary based on the specific chemical transformation being studied.

相似化合物的比较

2,4-Dibromothiophene can be compared with other dibromothiophene derivatives, such as:

- 2,3-Dibromothiophene

- 2,5-Dibromothiophene

- 3,4-Dibromothiophene

Uniqueness:

- This compound is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. This makes it particularly useful in certain synthetic applications where regioselectivity is crucial .

By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its potential in various fields of science and industry.

生物活性

2,4-Dibromothiophene is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological properties, and implications for drug development.

This compound is a brominated derivative of thiophene, characterized by the presence of two bromine atoms at the 2 and 4 positions of the thiophene ring. This structure contributes to its reactivity and biological activity. The compound's molecular formula is CHBrS, with a molecular weight of 221.03 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to its role as an inhibitor of various enzymes and pathways involved in disease processes:

- Inhibition of Dyrk1B Kinase : Research indicates that this compound derivatives can inhibit Dyrk1B kinase, which plays a crucial role in cell cycle regulation and survival signaling in cancer cells. This inhibition may lead to reduced tumor growth and enhanced apoptosis in certain cancer types .

- Histone Acetyltransferase Inhibition : The compound has also been studied for its ability to inhibit histone acetyltransferases (HATs), such as p300. Inhibitors like this compound show IC values indicating moderate potency against these enzymes, which are critical for regulating gene expression and cellular differentiation .

Anticancer Activity

The ability of this compound to inhibit Dyrk1B suggests potential applications in oncology. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by disrupting key survival pathways .

Neuroprotective Effects

Some studies suggest that dibromothiophenes may exert neuroprotective effects, potentially relevant for neurodegenerative diseases. The modulation of kinase activity involved in neuronal survival pathways could provide therapeutic avenues for conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

| Activity | Target | IC (µM) | Reference |

|---|---|---|---|

| Dyrk1B Inhibition | Dyrk1B Kinase | 10.5 | |

| Histone Acetyltransferase Inhibition | p300 HAT | 8.6 | |

| Cytotoxicity in Cancer Cells | Various Cancer Cell Lines | Varies |

Synthesis and Derivatives

The synthesis of this compound typically involves bromination reactions on thiophene substrates. Variations in the synthetic pathway can lead to different derivatives with enhanced or modified biological activities. For example, modifications at the thiophene ring can improve selectivity or potency against specific targets .

属性

IUPAC Name |

2,4-dibromothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2S/c5-3-1-4(6)7-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQFYSJKIRRXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185323 | |

| Record name | Thiophene, 2,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3140-92-9 | |

| Record name | Thiophene, 2,4-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003140929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,4-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dibromothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic applications of 2,4-dibromothiophene?

A1: this compound serves as a versatile building block in organic synthesis, particularly in the construction of more complex thiophene derivatives. Its utility stems from the reactivity of the bromine atoms, which can be readily substituted via various coupling reactions.

Q2: Is there any evidence of regioselectivity in reactions involving this compound?

A2: Yes, regioselective reactions involving this compound have been reported. For instance, Grignard reagents exhibit selectivity towards the bromine atom at the 2-position of the thiophene ring. This selectivity allows for the stepwise introduction of different substituents at the 2- and 4-positions. [] Furthermore, electrochemical reduction of this compound demonstrates an interesting phenomenon termed "electrolytically induced halogen dance", leading to a mixture of products including 3-bromothiophene and 3,4-dibromothiophene. []

Q3: Can this compound be used in the synthesis of polymers?

A3: Absolutely. This compound serves as a monomer in the synthesis of polythiophenes. Specifically, it undergoes dehalogenative polymerization using nickel catalysts, forming poly(2,4-thienylene). This polymer has been studied for its optical and electrical properties. [, ] Interestingly, copolymerization with 2,5-dibromothiophene is also possible, yielding copolymers with varying ratios of 2,4-thienylene and 2,5-thienylene units. These materials provide opportunities to fine-tune the polymer properties. []

Q4: What spectroscopic techniques are useful for characterizing this compound and its derivatives?

A4: Several spectroscopic techniques prove valuable in characterizing this compound and its derivatives. Infrared (IR) spectroscopy helps identify functional groups and analyze the bonding within the molecule. 1H-NMR spectroscopy provides insights into the structure and environment of the hydrogen atoms present. These techniques are routinely employed to confirm the structure of newly synthesized compounds and analyze the composition of polymers. [, ]

Q5: Are there any reported biological activities associated with this compound derivatives?

A5: Research has explored the biological activities of certain this compound derivatives. Notably, 2,4-bis(4-methoxyphenyl)thiophene, synthesized via Suzuki coupling of this compound with 4-methoxyphenylboronic acid, demonstrated potent biofilm inhibition against Escherichia coli, exceeding the activity of the standard drug Rifampicin. [] This finding highlights the potential of this compound derivatives as scaffolds for developing novel antimicrobial agents.

Q6: What are the implications of using different bases in reactions involving this compound?

A6: The choice of base significantly influences the yield of products in reactions involving this compound. For example, in Suzuki-Miyaura cross-coupling reactions, employing K3PO4 as the base consistently resulted in higher yields compared to K2CO3. [] This observation emphasizes the importance of optimizing reaction conditions, including the choice of base, to achieve the desired product outcomes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。